Cas no 23384-72-7 (1-(3,4-difluorophenyl)propan-1-one)

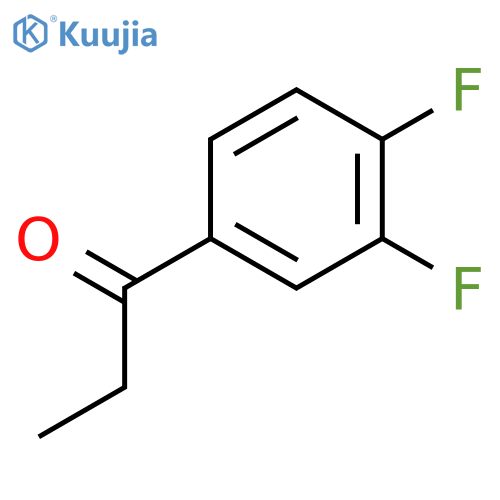

23384-72-7 structure

商品名:1-(3,4-difluorophenyl)propan-1-one

1-(3,4-difluorophenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(3,4-Difluorophenyl)propan-1-one

- 3',4'-Difluoropropiophenone

- 3,4-Difluoropropiophenone

- 1-(3,4-difluorophenyl)-1-propanone

- 3,4-Difluorpropiophenon

- 3′,4′-Difluoropropiophenone

- Propiophenone,3',4'-difluoro

- 1-Propanone, 1-(3,4-difluorophenyl)-

- Propiophenone, 3',4'-difluoro-

- FSZOBSMJJFHVCQ-UHFFFAOYSA-N

- KSC551G8R

- SC5049

- SBB055169

- VZ25535

- 1-Propanone,1-(3,4-difluorophenyl)-

- 1-(3,4-Difluorophenyl)-1-propanone #

- N64

- MFCD00015505

- 1-(3,4-difluoro-phenyl)-propan-1-one

- SCHEMBL633278

- DS-3992

- AKOS000148718

- FT-0614299

- 3 inverted exclamation mark ,4 inverted exclamation mark -Difluoropropiophenone

- 1-(3,4-Difluorophenyl)-1-propanone, AldrichCPR

- NS00051411

- 23384-72-7

- DTXSID101297758

- SY106395

- CS-0152659

- 3'',4''-Difluoropropiophenone

- DB-046137

- 3 inverted exclamation marka,4 inverted exclamation marka-Difluoropropiophenone

- 1-(3,4-difluorophenyl)propan-1-one

-

- MDL: MFCD00015505

- インチ: 1S/C9H8F2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3

- InChIKey: FSZOBSMJJFHVCQ-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C([H])=C([H])C(=C1[H])C(C([H])([H])C([H])([H])[H])=O)F

- BRN: 2088650

計算された属性

- せいみつぶんしりょう: 170.05400

- どういたいしつりょう: 170.054

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 2.5

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 不明2。密度(g/ml、25/4℃)

- 密度みつど: 1.166±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 64-65°C at 1.8 mmHg

- フラッシュポイント: 84.8±15.9 ºC,

- 屈折率: 1.488

- ようかいど: ほとんど溶けない(0.088 g/l)(25ºC)、

- PSA: 17.07000

- LogP: 2.55750

1-(3,4-difluorophenyl)propan-1-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- 危険カテゴリコード: 36/37/38-22

- セキュリティの説明: S26-S36

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R36/38

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:Sealed in dry,Room Temperature

1-(3,4-difluorophenyl)propan-1-one 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

1-(3,4-difluorophenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A526420-250mg |

1-(3,4-Difluorophenyl)propan-1-one |

23384-72-7 | 98% | 250mg |

$6.0 | 2024-07-28 | |

| TRC | D462563-100mg |

1-(3,4-Difluorophenyl)propan-1-one |

23384-72-7 | 100mg |

$ 80.00 | 2022-06-05 | ||

| Ambeed | A526420-5g |

1-(3,4-Difluorophenyl)propan-1-one |

23384-72-7 | 98% | 5g |

$26.0 | 2024-07-28 | |

| Ambeed | A526420-25g |

1-(3,4-Difluorophenyl)propan-1-one |

23384-72-7 | 98% | 25g |

$92.0 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH862-1G |

1-(3,4-difluorophenyl)propan-1-one |

23384-72-7 | 95% | 1g |

¥1320.00 | 2023-04-27 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17257-5g |

3',4'-Difluoropropiophenone, 97% |

23384-72-7 | 97% | 5g |

¥797.00 | 2023-03-16 | |

| A2B Chem LLC | AB23016-5g |

3',4'-Difluoropropiophenone |

23384-72-7 | 98% | 5g |

$19.00 | 2024-04-20 | |

| Aaron | AR002NRO-25g |

1-Propanone, 1-(3,4-difluorophenyl)- |

23384-72-7 | 98% | 25g |

$58.00 | 2025-01-21 | |

| 1PlusChem | 1P002NJC-5g |

1-Propanone, 1-(3,4-difluorophenyl)- |

23384-72-7 | 98% | 5g |

$20.00 | 2025-02-19 | |

| 1PlusChem | 1P002NJC-100g |

1-Propanone, 1-(3,4-difluorophenyl)- |

23384-72-7 | 98% | 100g |

$275.00 | 2025-02-19 |

1-(3,4-difluorophenyl)propan-1-one 関連文献

-

1. Book reviews

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

23384-72-7 (1-(3,4-difluorophenyl)propan-1-one) 関連製品

- 369-33-5(1-(3,4-difluorophenyl)ethan-1-one)

- 135306-45-5(3',5'-Difluoropropiophenone)

- 347-90-0(2-(3-Fluorophenyl)acetophenone)

- 40281-50-3(3’-Fluoro-2-phenylacetophenone)

- 456-03-1(4'-Fluoropropiophenone)

- 898789-74-7(1-(3,4-difluorophenyl)-2,2-dimethylpropan-1-one)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23384-72-7)3',4'-Difluoropropiophenone

清らかである:99%

はかる:100g

価格 ($):329.0